molecular formula C10H14O B046531 d-Carvone CAS No. 2244-16-8

d-Carvone

Cat. No. B046531
Key on ui cas rn: 2244-16-8
M. Wt: 150.22 g/mol
InChI Key: ULDHMXUKGWMISQ-VIFPVBQESA-N
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Patent
US07803606B2

Procedure details

For transformation of limonene 50 mg Pleurotus sapidus mycel was placed in 1.5 mL MOPS buffer (0.1 M; pH 7.0) and the dried cell mass was rehydrated for one hour at 200 rpm and 24° C. For producing carvone 41 mM limonene were directly applied to the rehydrated culture. The reaction took place for 24 h at 150 rpm and 24° C. After addition of the internal standard (for example camphor for limonene transformation) samples were extracted with 2 mL azeotropic pentane/ether mixture, centrifuged and dried over night with Na2SO4.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.C1N(CCCS(O)(=O)=O)CC[O:13]C1>>[CH3:1][C:2]1[C:7](=[O:13])[CH2:6][CH:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C1COCCN1CCCS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CCC(CC1=O)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07803606B2

Procedure details

For transformation of limonene 50 mg Pleurotus sapidus mycel was placed in 1.5 mL MOPS buffer (0.1 M; pH 7.0) and the dried cell mass was rehydrated for one hour at 200 rpm and 24° C. For producing carvone 41 mM limonene were directly applied to the rehydrated culture. The reaction took place for 24 h at 150 rpm and 24° C. After addition of the internal standard (for example camphor for limonene transformation) samples were extracted with 2 mL azeotropic pentane/ether mixture, centrifuged and dried over night with Na2SO4.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.C1N(CCCS(O)(=O)=O)CC[O:13]C1>>[CH3:1][C:2]1[C:7](=[O:13])[CH2:6][CH:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C1COCCN1CCCS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CCC(CC1=O)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07803606B2

Procedure details

For transformation of limonene 50 mg Pleurotus sapidus mycel was placed in 1.5 mL MOPS buffer (0.1 M; pH 7.0) and the dried cell mass was rehydrated for one hour at 200 rpm and 24° C. For producing carvone 41 mM limonene were directly applied to the rehydrated culture. The reaction took place for 24 h at 150 rpm and 24° C. After addition of the internal standard (for example camphor for limonene transformation) samples were extracted with 2 mL azeotropic pentane/ether mixture, centrifuged and dried over night with Na2SO4.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.C1N(CCCS(O)(=O)=O)CC[O:13]C1>>[CH3:1][C:2]1[C:7](=[O:13])[CH2:6][CH:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C1COCCN1CCCS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CCC(CC1=O)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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